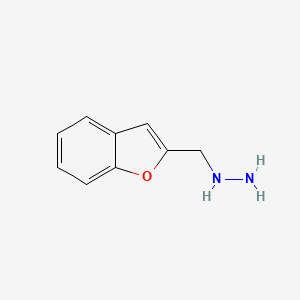

Benzofuran-2-ylmethyl-hydrazine

Description

Significance of Benzofuran (B130515) Derivatives in Chemical Research

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a structural motif found in numerous natural products and synthetic compounds of significant interest. bohrium.comacs.org Its derivatives have garnered considerable attention from chemists and pharmaceutical researchers due to their wide-ranging biological and pharmacological activities. bohrium.comrsc.orgnih.gov

The benzofuran core is a key component in many clinically approved drugs and serves as an attractive scaffold for drug development. sunderland.ac.ukuq.edu.aunih.gov Research has demonstrated that benzofuran derivatives exhibit a remarkable spectrum of biological activities, including:

Antimicrobial and Antifungal Properties: Many benzofuran derivatives have shown efficacy against various bacterial and fungal strains. bohrium.commdpi.com For instance, certain pyridyl-benzofuran derivatives have been found to be active against fungal infections. bohrium.com

Enzyme Inhibition and Activation: These compounds can act as inhibitors or activators of various enzymes. bohrium.com They have been implicated in the inhibition of enzymes like tyrosinase and thrombin, and the activation of enzymes such as AMPK and glucokinase. bohrium.com

Anticancer Activity: A significant area of research focuses on the potential of benzofuran derivatives as anticancer agents. mdpi.comnih.gov They have demonstrated antitumor properties and the ability to inhibit cell cycle progression. mdpi.comnih.gov

Antioxidant and Anti-inflammatory Effects: Several benzofuran derivatives have exhibited antioxidant and anti-inflammatory activities. rsc.orgrsc.org

Antiviral Activity: The benzofuran scaffold has been identified in compounds with potential antiviral applications, including against the hepatitis C virus. rsc.orgnih.gov

The versatility of the benzofuran ring system, which can be attributed to its ability to engage in various intermolecular interactions, makes it a privileged structure in medicinal chemistry and drug discovery. mdpi.com

Role of Hydrazine (B178648) Moieties in Organic Synthesis

Hydrazine (N₂H₄) and its organic derivatives are a class of compounds characterized by a nitrogen-nitrogen single bond. wikipedia.org This functional group plays a crucial role in a multitude of organic syntheses, often leading to compounds with significant practical applications in pharmaceuticals and other industries. wikipedia.orgacs.org

Key applications and reactions involving hydrazine and its derivatives include:

Precursors to Pharmaceuticals and Pesticides: Hydrazine derivatives are fundamental building blocks in the synthesis of various pharmaceuticals and agrochemicals. wikipedia.orgvedantu.com Their conversion into heterocyclic rings like pyrazoles and pyridazines is a common strategy in drug development. vedantu.com

Wolff-Kishner Reduction: Hydrazine is famously used in the Wolff-Kishner reduction, a classic organic reaction that converts a carbonyl group (ketone or aldehyde) into a methylene (B1212753) or methyl group, respectively, via a hydrazone intermediate. wikipedia.org

Synthesis of Heterocyclic Compounds: The nucleophilic nature of hydrazine makes it a valuable reagent for the construction of various nitrogen-containing heterocyclic rings. acs.org

Reducing Agents: Hydrazine is a potent reducing agent, a property leveraged in various chemical processes, including the reduction of certain nitroarenes to anilines. wikipedia.orgresearchgate.netorganic-chemistry.org

The reactivity of the hydrazine moiety, particularly its nucleophilicity, allows for the formation of hydrazones, which are themselves important intermediates in organic synthesis. wikipedia.orgslideshare.net

Contextualizing Benzofuran-2-ylmethyl-hydrazine within the Broader Chemical Landscape

This compound, with its molecular formula C₉H₁₀N₂O, combines the structural features of both benzofuran and hydrazine. The presence of the benzofuran ring suggests potential for biological activity, drawing from the rich pharmacological profile of its parent scaffold. bohrium.comrsc.orgnih.gov The hydrazine group attached to the 2-position of the benzofuran ring via a methylene bridge introduces a reactive site for further chemical modification.

The synthesis of such hybrid molecules is of interest to researchers exploring new chemical entities with potentially novel biological properties. mdpi.com The combination of a well-established pharmacophore (benzofuran) with a versatile synthetic handle (hydrazine) opens up avenues for creating libraries of new compounds for screening and development. For instance, the hydrazine moiety can be reacted with various electrophiles to generate a diverse range of derivatives, each with its own unique three-dimensional structure and potential biological target interactions.

The synthesis of a related compound, (E)-1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine, has been reported, highlighting the interest in combining these two chemical motifs. mdpi.com This underscores the ongoing exploration of the chemical space defined by the linkage of benzofuran and hydrazine functionalities.

Structure

2D Structure

3D Structure

Properties

CAS No. |

887593-30-8 |

|---|---|

Molecular Formula |

C9H10N2O |

Molecular Weight |

162.19 g/mol |

IUPAC Name |

1-benzofuran-2-ylmethylhydrazine |

InChI |

InChI=1S/C9H10N2O/c10-11-6-8-5-7-3-1-2-4-9(7)12-8/h1-5,11H,6,10H2 |

InChI Key |

VTVOMNJEPHYHPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CNN |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of Benzofuran 2 Ylmethyl Hydrazine

Reactions Involving the Hydrazine (B178648) Moiety

The hydrazine group is the primary site for many chemical transformations due to the high nucleophilicity of its nitrogen atoms. These reactions are fundamental for constructing more complex molecular architectures.

Cyclocondensation Reactions with Carbonyl Compounds to Form Hydrazones

The reaction of benzofuran-2-ylmethyl-hydrazine with aldehydes and ketones results in the formation of stable hydrazones. This condensation reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

A closely related and widely documented reaction involves the condensation of a carbonyl compound located at the 2-position of the benzofuran (B130515) ring with a hydrazine derivative. For example, 2-acetylbenzofuran (B162037) reacts with various substituted hydrazines in refluxing ethanol (B145695), often with an acid catalyst, to produce the corresponding hydrazones in high yields. nih.govmdpi.com The resulting benzofuran-containing hydrazones are valuable precursors for the synthesis of other heterocyclic compounds and have been investigated for their diverse biological activities. mdpi.com The reaction of 2-acetylbenzofuran with (2,4,6-trichlorophenyl)hydrazine, for instance, yields (E)-1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine with a 90% yield. nih.gov

| Reactant 1 | Reactant 2 | Product | Reference |

| 2-Acetylbenzofuran | (2,4,6-Trichlorophenyl)hydrazine | (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine | nih.gov |

| 2-Acetylbenzofuran | Phenyl hydrazine | 1-(Benzofuran-2-yl)ethylidene-2-phenylhydrazone | nih.gov |

| Benzofuran-2-carbaldehyde | Thiosemicarbazide (B42300) | 2-(Benzofuran-2-ylmethylene)hydrazine-1-carbothioamide | beilstein-journals.org |

| 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide | 2-Acetylbenzofuran | (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide | mdpi.com |

Formation of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Pyridazinones, Oxadiazoles)

The hydrazine moiety of this compound is a key building block for the synthesis of various five- and six-membered nitrogen-containing heterocycles.

Pyrazoles: Pyrazoles are commonly synthesized by the reaction of a hydrazine with a 1,3-dicarbonyl compound. nih.gov In the context of the benzofuran scaffold, a typical strategy involves reacting a benzofuran derivative containing a 1,3-dicarbonyl functionality with hydrazine. Alternatively, benzofuran-2-yl hydrazones can be used as precursors. For example, 1-(benzofuran-2-yl)ethylidene-2-phenylhydrazone, formed from 2-acetylbenzofuran, can undergo a Vilsmeier-Haack reaction to introduce a formyl group, creating a precursor that is then cyclized to form a pyrazole (B372694) ring attached to the benzofuran core. nih.gov

Pyridazinones: Pyridazinone rings can be constructed by the cyclization of γ-keto acids with hydrazine hydrate (B1144303). acs.org A synthetic route to a benzofuran-substituted pyridazinone would involve a benzofuran moiety attached to a suitable γ-keto acid. The reaction proceeds via condensation of the hydrazine with one carbonyl group, followed by intramolecular cyclization and dehydration to form the pyridazinone ring. These compounds are of interest due to their wide range of pharmacological activities. researchgate.net

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles often starts from a carbohydrazide (B1668358) derivative. Benzofuran-2-carbohydrazide, prepared from the corresponding ester and hydrazine hydrate, is a common starting material. researchgate.netthieme-connect.de This carbohydrazide can be treated with carbon disulfide in the presence of a base to form an intermediate, which is then cyclized to yield a 5-(benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol. researchgate.net This thiol can be further functionalized. Another route involves the acylation of the carbohydrazide followed by dehydrative cyclization, often using reagents like phosphorus oxychloride, to form the 1,3,4-oxadiazole (B1194373) ring.

| Starting Material | Reagent(s) | Heterocycle Formed | Reference |

| Benzofuran-2-carbohydrazide | CS₂/KOH, then alkylating agent | Substituted 1,3,4-Oxadiazole | researchgate.net |

| Benzofuran-2-carbohydrazide | 4-Fluorobenzaldehyde | N'-(4-Fluorobenzoyl)-1-benzofuran-2-carbohydrazide (acyl hydrazide precursor) | thieme-connect.de |

| 1-(Benzofuran-2-yl)ethylidene-2-phenylhydrazone | Vilsmeier-Haack Reagents (POCl₃/DMF) | 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | nih.gov |

| 2-(2-Arylhydrazono)-3-(benzofuran-2-yl)-3-oxopropanal | Hydrazine hydrate | 1-(3-(Benzofuran-2-yl)-4H-pyrazol-4-ylidene)-2-phenylhydrazine |

Acylation and Alkylation Reactions

The nucleophilic nitrogen atoms of the hydrazine moiety readily participate in acylation and alkylation reactions.

Acylation: this compound can be acylated by reacting with acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions. This reaction typically occurs at the terminal nitrogen atom (-NH2), leading to the formation of N-acylhydrazine derivatives. For instance, related benzofuran-2-carbohydrazides react with aldehydes to form N'-acyl derivatives, demonstrating the high nucleophilicity of the hydrazine nitrogen. thieme-connect.de Chloroacetylation has also been demonstrated on related benzofuran structures, indicating the general applicability of this reaction type.

Alkylation: Alkylation of the hydrazine moiety can be achieved using alkyl halides or other alkylating agents. The reaction can lead to mono- or poly-alkylated products, and the regioselectivity can be influenced by the steric and electronic properties of both the hydrazine and the alkylating agent. Studies on the nucleophilicity of hydrazines show that methyl groups can increase the reactivity of the α-position. A palladium-catalyzed Tsuji-Trost-type reaction has been developed for the nucleophilic substitution of benzofuran-2-ylmethyl acetates with various nucleophiles, including amines, which serves as a model for the alkylation of the methylene (B1212753) bridge adjacent to the benzofuran ring. This method provides a regioselective route to 2-substituted aminomethyl-benzofurans. mdpi.com

Reactions Involving the Benzofuran Core

While the hydrazine moiety is often the primary site of reactivity, the benzofuran ring itself can undergo various transformations, allowing for further functionalization of the molecule.

Electrophilic and Nucleophilic Substitutions on the Benzofuran Ring

The benzofuran ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The regioselectivity of these reactions is influenced by the directing effects of the fused benzene (B151609) ring and the oxygen heteroatom.

Electrophilic Substitution: Electrophilic attack generally occurs at the C2 or C3 position of the furan (B31954) ring. However, since the starting compound is already substituted at the C2 position, electrophilic substitution is often directed to the C3 position. For example, Yb-catalyzed electrophilic substitution of benzofuran with glyoxalate occurs regioselectively at the C3 position. Nitration of benzofuran using sodium nitrate (B79036) can yield the 2-nitrobenzofuran, demonstrating that substitution at C2 is also possible under specific conditions. Friedel-Crafts acylation can result in low C2/C3 regioselectivity, but specific methods have been developed to achieve selective synthesis of 3-acylbenzofurans. nih.gov

Nucleophilic Substitution: The benzofuran ring itself is generally resistant to nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. However, nucleophilic attack can be directed to the side chain. A palladium-catalyzed reaction of benzofuran-2-ylmethyl acetates with soft nucleophiles (N, S, O, and C-based) demonstrates a regioselective substitution that occurs exclusively at the benzylic position (the methylene carbon), with no evidence of attack at the C3-position of the benzofuran ring. mdpi.com

Oxidative Cyclization Reactions

Oxidative cyclization reactions involving the this compound scaffold can lead to the formation of novel, fused heterocyclic systems. These reactions often proceed via the corresponding hydrazone derivatives. The electrochemical oxidation of hydrazones can initiate a dehydrogenative cyclization. beilstein-journals.org This process typically begins with the oxidation of the hydrazone to form a nitrogen-centered radical, which then undergoes an intramolecular cyclization onto an aromatic ring, followed by further oxidation and deprotonation to yield the final fused heterocycle. beilstein-journals.org

While many oxidative cyclization methods focus on the initial synthesis of the benzofuran ring itself, such as the Pd(II)-catalyzed cyclization of allyl aryl ethers, the principle can be extended to further reactions of the benzofuran product. researchgate.net For instance, an intramolecular radical cyclization of a 2-azaallyl intermediate onto the benzofuran system has been reported, showcasing a pathway for building additional rings onto the core structure. These oxidative transformations provide a powerful tool for constructing complex polycyclic molecules from benzofuran-hydrazine derivatives.

Cross-Coupling Reactions on the Benzofuran System

Information regarding the participation of this compound in cross-coupling reactions such as Suzuki, Heck, or Sonogashira on the benzofuran core is not available in the reviewed literature.

Multi-Component Reactions Incorporating this compound Scaffolds

The use of this compound as a foundational scaffold in multi-component reactions has not been reported in the surveyed scientific papers.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR)

No specific ¹H NMR spectral data for Benzofuran-2-ylmethyl-hydrazine has been found in the public domain. However, based on the analysis of closely related compounds, such as (E)-1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine, general predictions can be made. vjol.info.vn

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the benzofuran (B130515) ring system, the methylene (B1212753) (-CH₂-) group, and the hydrazine (B178648) (-NH-NH₂) moiety. The aromatic protons of the benzofuran ring would likely appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The methylene protons adjacent to the benzofuran ring and the hydrazine group would likely resonate as a singlet in the range of δ 4.0-5.0 ppm. The protons of the hydrazine group itself would be expected to appear as broad singlets, and their chemical shift would be highly dependent on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would display signals for the nine carbon atoms of the molecule. The carbons of the benzofuran ring are expected in the aromatic region (δ 100-160 ppm). The methylene carbon would likely appear in the range of δ 40-60 ppm.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

There is no published data on two-dimensional (2D) NMR studies, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), for this compound. These techniques would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is not documented in the searched sources. However, characteristic absorption bands can be predicted based on the functional groups present in the molecule and data from related compounds. For instance, the IR spectrum of (E)-1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine shows a distinct N-H stretching vibration. vjol.info.vn

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and methylene groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C stretching of the aromatic ring (approximately 1450-1600 cm⁻¹), and C-O-C stretching of the benzofuran ether linkage.

Mass Spectrometry (MS)

No mass spectrometry data for this compound has been found in the reviewed literature. Mass spectrometry would be a crucial tool for confirming the molecular weight of the compound (C₉H₁₀N₂O, MW: 162.19 g/mol ) and for providing information about its fragmentation pattern, which would further aid in structural elucidation.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemical research for providing detailed electronic and structural information.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules like Benzofuran-2-ylmethyl-hydrazine. By calculating the electron density, DFT can determine optimized molecular geometry, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity, as it requires less energy to excite an electron to a higher energy state. For benzofuran (B130515) derivatives, DFT calculations have been employed to understand their reactivity. For instance, studies on related benzofuran structures show that the introduction of different substituent groups can significantly alter the HOMO-LUMO gap and, consequently, the molecule's electronic behavior. nih.gov In a study on 1-benzofuran-2-carboxylic acid, DFT calculations using the B3LYP/6-31G(d,p) basis set determined the HOMO energy to be -6.367 eV and the LUMO energy to be -1.632 eV, resulting in an energy gap of 4.735 eV. researchgate.net Similarly, for a benzofuran derivative catalyst, the HOMO and LUMO energies were calculated at -5.904 eV and -2.884 eV, respectively, with a gap of 3.020 eV, indicating moderate stability and reactivity. nih.gov

These calculations also allow for the generation of Molecular Electrostatic Potential (MESP) maps, which visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. kbhgroup.in For molecules containing a hydrazine (B178648) moiety, the nitrogen atoms are typically electron-rich regions, making them susceptible to interaction with electrophiles. kbhgroup.in

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 1-Benzofuran-2-carboxylic acid | -6.367 | -1.632 | 4.735 | researchgate.net |

| Benzofuran Derivative Catalyst (4A) | -5.904 | -2.884 | 3.020 | nih.gov |

| 2-Phenylbenzofuran | N/A | N/A | N/A |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. This compound consists of a rigid benzofuran ring system and a flexible methyl-hydrazine side chain. The rotation around the single bonds in this side chain gives rise to various conformers, each with a specific energy level.

Computational methods can map the potential energy surface (PES) of the molecule to identify low-energy, stable conformations and the energy barriers between them. d-nb.info For example, a detailed exploration of the PES for a benzofuran–formaldehyde complex identified 14 distinct low-energy minima, highlighting the complexity of interactions even in simpler systems. d-nb.info For 2-phenylbenzofuran, DFT calculations determined that the dihedral angle between the benzofuran and phenyl rings is nearly planar (0.27°), indicating a pseudo-planar geometry for its ground state. The flexibility of the methyl-hydrazine group in this compound suggests a more complex energy landscape with multiple stable conformers that could influence its binding properties and reactivity. Molecular dynamics simulations can be used to explore this landscape by sampling the conformational space over time. nih.gov

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations provide a means to study the time-dependent behavior of molecules, including reaction pathways and intermolecular interactions.

Molecular dynamics (MD) simulations can be used to model chemical reactions at the atomic level, providing a detailed picture of the reaction pathway, including the formation of intermediates and transition states. While specific simulations elucidating the reaction mechanisms of this compound are not widely published, the reactivity of the benzofuran scaffold and hydrazine moieties is well-documented.

For instance, the synthesis of benzofuran-based hydrazones involves the condensation reaction between a ketone (like 2-acetylbenzofuran) and a hydrazine. mdpi.com A typical reaction involves refluxing equimolar amounts of the reactants in ethanol (B145695) with an acid catalyst. mdpi.com More complex benzofuran structures can be synthesized via multi-step processes involving palladium-catalyzed reactions like Sonogashira and Suzuki-Miyaura couplings, followed by cyclization and condensation steps. nih.gov Computational simulations can model these individual steps to understand the energy profiles and the role of catalysts in lowering activation barriers.

The non-covalent interactions of this compound are critical for its behavior in a condensed phase and for molecular recognition. The molecule possesses several features that enable specific intermolecular interactions:

Hydrogen Bonding: The hydrazine group (-NH-NH2) contains hydrogen bond donors (the N-H protons) and acceptors (the lone pairs on the nitrogen atoms). The oxygen atom in the benzofuran ring can also act as a hydrogen bond acceptor. These interactions are crucial in forming defined structures in solution and in the solid state. nih.gov

π-Stacking: The aromatic benzofuran ring system is capable of engaging in π-π stacking interactions. In the crystal structure of a related benzofuran hydrazone, π-π interactions were observed between the benzofuran and trichlorophenyl rings of adjacent molecules, with a separation distance of approximately 3.4 Å. mdpi.com Studies on the benzofuran-formaldehyde complex have shown that stacked isomers can be more stable than those linked by hydrogen bonds, underscoring the dominant role of π-interactions in directing the supramolecular assembly. d-nb.info

| Interaction Type | Participating Molecular Feature | Role |

|---|---|---|

| Hydrogen Bonding | Hydrazine group (-NH, -NH₂) | Donor & Acceptor |

| Furan (B31954) Oxygen | Acceptor | |

| π-π Stacking | Benzofuran Aromatic System | π-system face |

The principles of molecular recognition govern how this compound might interact with a biological target, such as a protein's active site. These interactions are driven by a combination of factors:

Shape Complementarity: The ligand's three-dimensional shape must fit snugly into the protein's binding pocket.

Electrostatic and H-Bonding Interactions: The hydrogen bond donors and acceptors of the ligand would form specific directional interactions with complementary residues in the protein.

Hydrophobic and Aromatic Interactions: The flat, aromatic benzofuran ring can participate in hydrophobic interactions with nonpolar amino acid residues and engage in π-π stacking or cation-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Molecular dynamics simulations are a key tool for studying these interactions and predicting the binding affinity of a ligand to a protein. nih.gov By simulating the protein-ligand complex in a solvated environment, one can observe the stability of the binding pose, identify key interacting residues, and calculate the binding free energy, which quantifies the strength of the interaction. nih.gov Protocols like the Binding Free-Energy Estimator 2 (BFEE2) provide a rigorous framework for these calculations, offering insights that are crucial in fields like drug design. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Role as Chemical Building Blocks for Complex Heterocycles

The hydrazine (B178648) group in Benzofuran-2-ylmethyl-hydrazine is a key functional handle for the construction of various nitrogen-containing heterocycles. Hydrazines are well-established precursors for the synthesis of pyrazoles, a class of compounds with significant pharmacological activities. nih.govchim.it The reaction of this compound with 1,3-dicarbonyl compounds is a classical and efficient method for constructing the pyrazole (B372694) ring. This cyclocondensation reaction provides a direct route to 1-(benzofuran-2-ylmethyl)-substituted pyrazoles, which are of interest for their potential biological activities. researchgate.netnih.govresearchgate.net

The synthesis of such pyrazole derivatives often proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization. For instance, the reaction with a β-ketoester would yield a pyrazolone (B3327878) derivative, another important class of heterocyclic compounds. The general synthetic route can be depicted as follows:

Reaction of this compound with a 1,3-dicarbonyl compound to form a substituted pyrazole.

Furthermore, the reactivity of the hydrazine moiety allows for its participation in various other cyclization reactions to form fused heterocyclic systems. Depending on the reaction partner, it can be used to synthesize triazoles, pyridazines, and other complex heterocyclic structures, all bearing the benzofuran-2-ylmethyl substituent. researchgate.netresearchgate.net The ability to readily form these diverse heterocyclic rings underscores the importance of this compound as a versatile building block in synthetic organic chemistry. tandfonline.com

Scaffold for Hybrid Molecule Design

The benzofuran (B130515) nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can be found in a variety of biologically active compounds. nih.govrsc.orgrsc.org By incorporating the this compound moiety, medicinal chemists can design hybrid molecules that combine the favorable properties of the benzofuran ring with the chemical versatility of the hydrazine linker. sunderland.ac.uk

This approach allows for the synthesis of novel molecular architectures where the benzofuran core can be linked to other pharmacophores or functional groups through the hydrazine bridge. For example, condensation of this compound with various aldehydes and ketones can generate a library of hydrazone derivatives. These hydrazones can then be evaluated for a range of biological activities, as the N-acylhydrazone motif is also a known pharmacophore. researchgate.netnih.govmdpi.commdpi.com

Precursors for Sensor Materials and Analytical Reagents (Mechanistic Aspects)

The benzofuran scaffold is known to be a component of some fluorescent molecules. chemisgroup.usresearchgate.net While direct studies on this compound as a sensor precursor are limited, its structural components suggest potential in this area. The benzofuran moiety can act as a fluorophore, and the hydrazine group provides a reactive site for attaching a receptor unit for a specific analyte, such as a metal ion. nih.govnih.govresearchgate.net

The general mechanism for such a sensor involves a change in the fluorescence properties of the benzofuran fluorophore upon binding of the analyte to the receptor. This change can be a "turn-on" or "turn-off" response, or a ratiometric shift in the emission wavelength. The design of the receptor unit is crucial for the selectivity of the sensor. For instance, by derivatizing the hydrazine group with specific ligands, it might be possible to create sensors for heavy metal ions.

The interaction between the analyte and the sensor can occur through various mechanisms, including:

Photoinduced Electron Transfer (PET): In the unbound state, the receptor can quench the fluorescence of the benzofuran fluorophore through PET. Upon analyte binding, this quenching is inhibited, leading to a "turn-on" fluorescence response.

Intramolecular Charge Transfer (ICT): Analyte binding can alter the electron density of the molecule, leading to a shift in the ICT character and a corresponding change in the fluorescence emission spectrum.

Formation of a more rigid structure: The binding of an analyte can lead to a more rigid molecular structure, which can enhance fluorescence by reducing non-radiative decay pathways.

While the direct application of this compound in this context is yet to be extensively explored, the fundamental principles of sensor design and the known properties of the benzofuran scaffold point towards a promising avenue for future research. numberanalytics.com

Synthesis of Advanced Intermediates in Fine Chemical Production

In the realm of fine chemical production, this compound serves as a valuable intermediate for the synthesis of more complex and specialized molecules. tutorsglobe.com Its utility stems from the ability to introduce the benzofuran-2-ylmethyl group into a target molecule, which may be a key structural feature of a pharmaceutical, agrochemical, or material science product. researchgate.netacs.orgnih.govrsc.org

For example, the hydrazine functionality can be transformed into other functional groups through various chemical reactions. It can be oxidized to a diazo group, which can then undergo a variety of transformations, or it can be used in the synthesis of other nitrogen-containing heterocycles that are themselves important intermediates. The synthesis of substituted benzofurans is an active area of research, with many methods being developed to create diverse derivatives. organic-chemistry.orgorganic-chemistry.orgnih.gov

Emerging Research Directions in Benzofuran 2 Ylmethyl Hydrazine Chemistry

Development of Novel Synthetic Methodologies

The synthesis of Benzofuran-2-ylmethyl-hydrazine and its derivatives is an area of active development, moving beyond classical methods towards more efficient and greener alternatives. While the direct synthesis of this compound is not extensively documented, several innovative strategies for constructing the core benzofuran-hydrazine structure can be highlighted.

One-pot multicomponent reactions represent a highly efficient approach. For instance, a one-pot synthesis reacting o-hydroxy aldehydes, amines, and diversely substituted alkynes in the presence of a copper iodide catalyst has been reported to yield various benzofuran (B130515) derivatives. nih.gov This methodology could be adapted for the synthesis of this compound by employing a protected hydrazine (B178648) equivalent as the amine component. Another green approach involves the use of deep eutectic solvents (DES) like choline (B1196258) chloride-ethylene glycol (ChCl.EG), which are environmentally benign. acs.org

Palladium-catalyzed cross-coupling reactions are also a powerful tool. The Buchwald-Hartwig amination, for example, allows for the formation of C-N bonds. A mild and rapid palladium-catalyzed cross-coupling of aryl chlorides with hydrazine has been successfully demonstrated in continuous flow, mitigating the hazards associated with hydrazine use. mit.edu This could be applied to a suitably functionalized 2-halomethyl-benzofuran to directly install the hydrazine group. Furthermore, palladium nanoparticle-catalyzed one-pot syntheses via Sonogashira cross-coupling reactions offer an efficient route to benzofuran rings under ambient conditions. organic-chemistry.org

Catalyst-free methods are also gaining traction. A notable example is the synthesis of benzofuran derivatives from the cascade reaction between nitroepoxides and salicylaldehydes, which proceeds in the absence of a metal catalyst. acs.org The reaction of 2-acetylbenzofuran (B162037) with hydrazine derivatives in the presence of a catalytic amount of acid is a straightforward method to produce benzofuran-hydrazones, which can be precursors to the target hydrazine. researchgate.netmdpi.com

| Synthetic Strategy | Key Features | Potential Application for this compound |

| One-Pot Multicomponent Reactions | High efficiency, atom economy, reduced waste. nih.gov | Reaction of a 2-formylbenzofuran precursor, a protected hydrazine, and a suitable third component. |

| Palladium-Catalyzed Cross-Coupling | High functional group tolerance, mild reaction conditions. mit.eduorganic-chemistry.org | Coupling of 2-(chloromethyl)benzofuran (B1204907) with hydrazine or a protected hydrazine. |

| Catalyst-Free Synthesis | Avoids metal contamination, often uses milder conditions. acs.org | Adaptation of cascade reactions using appropriate benzofuran precursors. |

| Reaction with Hydrazine Derivatives | Direct formation of hydrazone precursors. researchgate.netmdpi.com | Condensation of 2-formylbenzofuran or 2-acetylbenzofuran with hydrazine hydrate (B1144303). |

Exploration of Unconventional Reactivity Profiles

The presence of both the benzofuran ring and the nucleophilic hydrazine group in this compound gives rise to a rich and potentially unconventional reactivity profile. The hydrazine moiety can act as a nucleophile, a precursor to diazo compounds, or participate in cyclization reactions.

The reaction of benzofuran carbohydrazides with various electrophiles is a common strategy to generate diverse heterocyclic systems. For example, reaction with ethyl acetoacetate (B1235776) or sodium nitrite (B80452) can lead to the formation of pyrazole (B372694) and triazine derivatives, respectively. researchgate.net The reaction of a benzofuran carbohydrazide (B1668358) with 2-oxo-N-arylpropanehydrazonoyl chlorides has been shown to furnish N-(aryl)propanehydrazonoyl chlorides, which can undergo further nucleophilic substitution to yield amidrazones with specific stereochemistry. researchgate.net

Unconventional methodologies for benzofuran synthesis itself can hint at the untapped reactivity of its derivatives. For instance, the umpolung reactivity of the carbonyl carbon in salicylaldehydes has been utilized to synthesize functionalized benzofurans. mdpi.com This concept could be extended to explore novel reactions of this compound where the typical reactivity of the hydrazine moiety is reversed.

Furthermore, photochemical reactions offer a unique avenue for functionalization. While photochemical cycloadditions typically occur at the C2-C3 double bond of the benzofuran ring, the presence of the hydrazine group could influence the regioselectivity or lead to entirely new reaction pathways. researchgate.net

| Reaction Type | Reactants | Products | Significance |

| Cyclocondensation | Benzofuran carbohydrazide, ethyl acetoacetate | Pyrazole derivatives | Access to new fused heterocyclic systems. researchgate.net |

| Nucleophilic Substitution | N-(aryl)propanehydrazonoyl chlorides (from benzofuran hydrazide), piperidine | Amidrazones | Stereoselective synthesis of functionalized hydrazines. researchgate.net |

| Umpolung Reactivity | This compound, electrophile | Novel functionalized derivatives | Exploration of non-classical reactivity patterns. mdpi.com |

Advanced Characterization Techniques for Complex Structures

The unambiguous structural elucidation of novel this compound derivatives is crucial for understanding their properties and reactivity. While standard techniques like ¹H and ¹³C NMR, IR, and mass spectrometry are fundamental, more advanced methods are often required for complex structures. ipb.ptnih.gov

X-ray crystallography provides definitive proof of structure and stereochemistry in the solid state. For example, the crystal structure of (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide, a derivative of a benzofuran hydrazone, was determined to confirm its molecular geometry and intermolecular interactions. mdpi.com Similarly, the structure of N,N'-di(2-hydroxybenzylidene)hydrazine has been characterized by X-ray crystallography, revealing its planar structure and intramolecular hydrogen bonding. researchgate.net

Advanced NMR techniques are indispensable for characterizing complex molecules in solution. Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons, which is essential for assigning the structure of highly substituted benzofuran derivatives. ipb.ptresearchgate.net These techniques are particularly useful for distinguishing between isomers.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of newly synthesized compounds, providing an exact mass measurement that supports the proposed molecular formula. mdpi.com

| Technique | Information Provided | Example Application |

| X-ray Crystallography | Absolute structure, stereochemistry, bond lengths and angles, intermolecular interactions. mdpi.comresearchgate.net | Determination of the three-dimensional structure of a complex benzofuran-hydrazine derivative. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms, structural isomer differentiation. ipb.ptresearchgate.net | Assignment of all proton and carbon signals in a polysubstituted this compound analog. |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition. mdpi.com | Confirmation of the molecular formula of a novel this compound derivative. |

Integration with Flow Chemistry and Sustainable Synthesis Practices

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, and this compound is no exception. This involves the use of environmentally benign solvents, catalysts, and energy sources. nih.govnih.gov

Flow chemistry offers significant advantages for the synthesis of hydrazine-containing compounds. The ability to handle hazardous reagents like hydrazine in a closed, continuous system enhances safety and allows for precise control over reaction parameters such as temperature, pressure, and reaction time. mit.edursc.org The synthesis of β-hydroxyethyl hydrazine has been successfully demonstrated in a microreactor system, highlighting the potential for improved control over side reactions and impurity formation. rsc.org The development of multi-step flow processes for the synthesis of complex heterocycles, including pyrazoles from hydrazines, showcases the power of this technology for producing pharmaceutically relevant molecules. mdpi.comuc.pt A Pd-catalyzed cross-coupling with hydrazine in continuous flow has been developed for the synthesis of arylhydrazines, a method directly applicable to the synthesis of this compound. mit.edu

Sustainable synthesis practices also include the use of water as a solvent, heterogeneous catalysts that can be easily recovered and reused, and catalyst-free reactions. nih.govorganic-chemistry.orgacs.org For example, copper-TMEDA has been used as a catalyst for the transformation of ketone derivatives into benzofurans in water. organic-chemistry.org The use of activated carbon fibers as a support for palladium catalysts is another example of a recyclable catalytic system for benzofuran synthesis. nih.gov

| Approach | Key Advantages | Relevance to this compound |

| Flow Chemistry | Enhanced safety, precise process control, scalability, potential for automation. mit.edursc.orgrsc.orgmdpi.com | Safe handling of hydrazine, improved yield and purity, potential for multi-step synthesis of derivatives. |

| Green Solvents | Reduced environmental impact, improved safety. nih.govorganic-chemistry.org | Use of water or deep eutectic solvents in the synthesis. |

| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification. nih.govorganic-chemistry.org | Application of supported metal catalysts for cross-coupling or cyclization reactions. |

| Catalyst-Free Reactions | Avoidance of toxic metals, cost-effectiveness. acs.org | Development of metal-free synthetic routes to the benzofuran core. |

Computational Design of New Benzofuran-Hydrazine Scaffolds

Computational chemistry and molecular modeling are playing an increasingly important role in the design of new molecules with desired properties. For this compound, these tools can be used to design novel scaffolds with enhanced biological activity or material properties.

In silico screening and molecular docking are used to predict the binding affinity of designed molecules to biological targets, such as enzymes or receptors. nih.govmdpi.comnih.govacs.org For example, benzofuran-1,3,4-oxadiazole derivatives have been screened in silico as potential inhibitors of Mycobacterium tuberculosis polyketide synthase 13, with some compounds showing excellent binding energies. nih.gov Similarly, benzofuran-1,2,4-triazole scaffolds have been evaluated as inhibitors of the Hepatitis C virus NS5B RdRp enzyme. mdpi.com These studies provide a rationale for the design of new this compound derivatives by modifying the substitution pattern to optimize interactions with a target active site.

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. jst.go.jp This allows for the prediction of the activity of new, unsynthesized molecules and helps to identify the key structural features responsible for their effects.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of a ligand-protein complex over time, assessing the stability of the binding interactions predicted by molecular docking. nih.govmdpi.com This is crucial for validating the potential of a designed molecule as a drug candidate.

| Computational Method | Purpose | Application to Benzofuran-Hydrazine Scaffolds |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a target protein. nih.govmdpi.comnih.govacs.org | Designing derivatives with improved binding to specific enzymes or receptors. |

| QSAR | Correlates chemical structure with biological activity. jst.go.jp | Predicting the activity of novel analogs and guiding lead optimization. |

| Molecular Dynamics (MD) Simulations | Assesses the stability of ligand-protein complexes over time. nih.govmdpi.com | Validating the binding mode and stability of computationally designed inhibitors. |

Q & A

Q. Example Protocol :

- React 2-acetylbenzofuran (1 eq) with hydrazine (1 eq) in ethanol.

- Add 0.2 mL concentrated HCl and reflux for 2 hours.

- Purify via crystallization (DMF/ethanol) to achieve ~90% yield .

Basic: What spectroscopic and analytical methods validate the structure of this compound?

Structural confirmation relies on:

- FTIR : Detection of N–H stretches (~3200–3300 cm⁻¹) and C=O/C=N vibrations (~1650–1700 cm⁻¹) .

- ¹H/¹³C NMR : Benzofuran aromatic protons (δ 6.8–7.5 ppm) and hydrazine NH signals (δ 8.0–10.0 ppm) .

- X-ray crystallography : Resolve spatial arrangement of the benzofuran-hydrazine moiety .

- Mass spectrometry : Molecular ion peaks matching the expected molecular weight (e.g., m/z 300.3 for C₁₈H₁₂N₄O) .

Basic: What are the primary research applications of this compound?

- Antimicrobial studies : Derivatives exhibit activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) via membrane disruption .

- Molecular docking : Used to predict binding affinity with target proteins (e.g., dihydrofolate reductase) for drug design .

- Heterocyclic synthesis : Serves as a precursor for imidazo-phthalazine hybrids with potential anticancer properties .

Advanced: How can reaction conditions be optimized to improve yield and purity?

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification .

- Catalyst screening : HCl vs. H₂SO₄ impacts protonation rates; HCl minimizes side products in hydrazine condensations .

- Temperature control : Reflux at 80–90°C balances reaction speed and decomposition risks .

- Scale-up strategies : Transition from batch to flow chemistry improves reproducibility and reduces reaction time .

Advanced: How to design experiments to assess the compound’s bioactivity while minimizing false positives?

- Dose-response assays : Test concentrations (1–100 µM) against control compounds (e.g., ciprofloxacin for bacteria) .

- Cytotoxicity profiling : Use HEK293 or HepG2 cells to rule out non-specific toxicity (MTT assay) .

- Mechanistic studies : Combine agar diffusion (MIC/MBC) with SEM imaging to visualize microbial membrane damage .

Advanced: How to resolve contradictions in reported biological activity data?

- Reproducibility checks : Validate protocols (e.g., broth microdilution vs. disk diffusion) and strain-specific responses .

- Structural analogs : Compare substituent effects (e.g., nitro vs. methoxy groups) on activity trends .

- Meta-analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259351) for consensus on targets .

Advanced: What role does molecular docking play in studying this compound derivatives?

- Target identification : Dock derivatives into enzyme active sites (e.g., E. coli DNA gyrase) to predict inhibition .

- Binding mode analysis : Use AutoDock Vina to assess hydrogen bonding (e.g., NH groups with Glu50) and π-π stacking .

- QSAR modeling : Correlate substituent electronic properties (Hammett σ) with docking scores to guide synthesis .

Advanced: What strategies ensure safe scale-up of this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.